molecular formula C9H17NO3 B7936917 methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate

Cat. No.: B7936917
M. Wt: 187.24 g/mol
InChI Key: YXASICFQNIHUPQ-QMMMGPOBSA-N
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Description

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile under acidic conditions to form the pyrrolidine ring.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the hydroxymethylation of the pyrrolidine ring. This can be achieved by reacting the pyrrolidine derivative with formaldehyde in the presence of a base.

    Esterification: The final step involves the esterification of the hydroxymethylated pyrrolidine derivative with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The hydroxymethyl group plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate: The enantiomer of the compound, which has different biological activities and properties.

    Pyrrolidine-2-carboxylic acid: A related compound with a similar pyrrolidine ring structure but different functional groups.

    N-Methylpyrrolidine: A simpler derivative with a methyl group instead of the hydroxymethyl group.

Uniqueness

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is unique due to its specific chiral configuration and the presence of both hydroxymethyl and ester functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASICFQNIHUPQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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